molecular formula C10H19N3O B6172704 1'-nitroso-1,4'-bipiperidine CAS No. 2639422-25-4

1'-nitroso-1,4'-bipiperidine

Cat. No.: B6172704
CAS No.: 2639422-25-4
M. Wt: 197.3
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Description

1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is an N-nitroso derivative of the secondary amine in the chemotherapeutic agent Irinotecan. Its molecular formula is C10H19N3O, with a molecular weight of 197.28 g/mol . Structurally, it features a nitroso (-NO) group attached to one of the piperidine rings in the 1,4'-bipiperidine scaffold. This compound is classified as a genotoxic nitrosamine impurity and is strictly regulated in pharmaceuticals, with permissible limits set by agencies like the FDA and EMA (≤ 0.03 ppm) . It serves as a critical reference standard for analytical method validation and quality control during Irinotecan production .

Properties

CAS No.

2639422-25-4

Molecular Formula

C10H19N3O

Molecular Weight

197.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1’-nitroso-1,4’-bipiperidine involves several methods:

    Reduction of Nitro Compounds: One common method is the reduction of nitro compounds to form nitroso derivatives.

    Direct Nitrosation: Another approach is the direct nitrosation of piperidine derivatives using nitrosating agents like sodium nitrite in the presence of an acid.

    Oxidation of Amines: The oxidation of amines to nitroso compounds is also a viable method.

Chemical Reactions Analysis

1’-Nitroso-1,4’-bipiperidine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form nitro compounds.

    Reduction: The compound can be reduced back to amines using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.

Scientific Research Applications

1’-Nitroso-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of nitric oxide signaling.

    Medicine: Research is being conducted on its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism of action of 1’-nitroso-1,4’-bipiperidine involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes. The compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various biological effects.

Comparison with Similar Compounds

1,4'-Bipiperidine (CAS 4897-50-1)

  • Structure : Parent compound without the nitroso group; molecular formula C10H20N2 (MW 168.28 g/mol) .
  • Role: Intermediate in synthesizing pharmaceuticals like pipamperone and Irinotecan .
  • Key Difference: The absence of the nitroso group eliminates genotoxicity concerns but reduces utility in detecting trace impurities .

Pipamperone (CAS 1893-33-0)

  • Structure : 1,4'-bipiperidine-4'-carboxamide with a 4-fluorophenyl substituent .
  • Role : Antipsychotic drug targeting dopamine receptors .
  • Key Difference : The carboxamide and fluorophenyl groups confer pharmacological activity, unlike the inert nitroso group in 1'-nitroso-1,4'-bipiperidine .

1,4-Dinitrosopiperazine

  • Structure : Piperazine with two nitroso groups .
  • Role: Potential carcinogen with higher reactivity due to dual nitroso groups.
  • Key Difference: Increased mutagenic potency compared to mono-nitroso compounds like this compound .

Stability and Reactivity

  • This compound: The nitroso group enhances electrophilicity, enabling DNA adduct formation, a key mechanism in genotoxicity .
  • Pd(II) Complexes of 1,4'-Bipiperidine : Stability varies with ligands. Pd(BHEP)-1,4'-bipiperidine complexes are more stable (log β = 12.3) than Pd(MME) analogs (log β = 9.7) due to sulfur-induced labilization .
  • Nitroso 1,4-Dihydropyridines : Nitroso derivatives exhibit dual reactivity (nitroso group and dihydropyridine ring), while nitro analogs react only via the ring .

Analytical and Regulatory Significance

Compound Regulatory Limit (ppm) Analytical Use Case Toxicity Profile
This compound ≤ 0.03 Impurity quantification in Irinotecan Genotoxic (nitrosamine class)
1,4'-Bipiperidine N/A Synthetic intermediate Non-toxic
Pipamperone Pharmacopeial specs Therapeutic drug monitoring CNS side effects

Photochemical Behavior

  • This compound: Not directly photoactive, but nitroso groups in related compounds (e.g., nifedipine derivatives) form under UV light, increasing reactivity .
  • Nitro 1,4-Dihydropyridines : Convert to nitroso derivatives upon irradiation, highlighting the nitroso group’s role in photosensitivity .

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